molecular formula C9H9BrO2 B13885399 (R)-2-(3-Bromophenyl)propanoic acid

(R)-2-(3-Bromophenyl)propanoic acid

Cat. No.: B13885399
M. Wt: 229.07 g/mol
InChI Key: QLHMQZFTSIHQIT-ZCFIWIBFSA-N
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Description

2-(3-Bromophenyl)propanoic acid is an organic compound with the molecular formula C9H9BrO2. It is a derivative of propanoic acid where a bromine atom is substituted at the third position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)propanoic acid typically involves the bromination of phenylpropanoic acid. One common method is the bromination of phenylpropanoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of 2-(3-Bromophenyl)propanoic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenylpropanoic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution: Formation of various substituted phenylpropanoic acids.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of phenylpropanoic acid derivatives.

Scientific Research Applications

2-(3-Bromophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds for research purposes.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromophenyl)propanoic acid
  • 3-(4-Bromophenyl)propanoic acid
  • 2-Bromopropanoic acid
  • 3-Phenylpropanoic acid

Uniqueness

2-(3-Bromophenyl)propanoic acid is unique due to the specific position of the bromine atom on the phenyl ring, which imparts distinct chemical properties and reactivity. This positional isomerism can lead to different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

(2R)-2-(3-bromophenyl)propanoic acid

InChI

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12)/t6-/m1/s1

InChI Key

QLHMQZFTSIHQIT-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)Br)C(=O)O

Canonical SMILES

CC(C1=CC(=CC=C1)Br)C(=O)O

Origin of Product

United States

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